
Tyk2-IN-17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyk2-IN-17 is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in cytokine signaling pathways, which are involved in various immune responses and inflammatory processes. This compound has garnered significant attention due to its potential therapeutic applications in treating autoimmune and inflammatory diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-17 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and reagents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves scaling up the reaction volumes, optimizing reaction times, and ensuring consistent product quality through rigorous quality control measures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tyk2-IN-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohols can yield aldehydes or ketones, while reduction of nitro groups can produce amines.
Wissenschaftliche Forschungsanwendungen
Tyk2-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TYK2 in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology studies to investigate the signaling pathways mediated by TYK2 and its impact on cellular functions.
Medicine: Explored as a potential therapeutic agent for treating autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and lupus.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting TYK2-mediated pathways.
Wirkmechanismus
Tyk2-IN-17 exerts its effects by selectively inhibiting the activity of TYK2. TYK2 is involved in the signaling pathways of various cytokines, including interleukin-23 (IL-23) and interleukin-12 (IL-12). By inhibiting TYK2, this compound disrupts the downstream signaling of these cytokines, leading to a reduction in the production of pro-inflammatory cytokines such as interleukin-17 (IL-17). This inhibition helps to modulate the immune response and reduce inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deucravacitinib: An oral selective TYK2 inhibitor used for treating moderate-to-severe plaque psoriasis.
GLPG3667: A selective ATP-competitive TYK2 inhibitor in development for treating autoimmune diseases.
Uniqueness
Tyk2-IN-17 is unique due to its high selectivity for TYK2 over other JAK family members, which reduces the risk of off-target effects and associated adverse reactions. This selectivity makes it a promising candidate for therapeutic applications in autoimmune and inflammatory diseases.
Eigenschaften
Molekularformel |
C20H20F2N8O |
|---|---|
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
N-[3-(3-cyano-3-methylpyrrolidin-1-yl)-1-[2-(1,1-difluoroethyl)pyrimidin-4-yl]pyrazolo[4,3-c]pyridin-6-yl]acetamide |
InChI |
InChI=1S/C20H20F2N8O/c1-12(31)26-15-8-14-13(9-25-15)17(29-7-5-19(2,10-23)11-29)28-30(14)16-4-6-24-18(27-16)20(3,21)22/h4,6,8-9H,5,7,11H2,1-3H3,(H,25,26,31) |
InChI-Schlüssel |
VSMLZBDFTMKZBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)(C)C#N)C4=NC(=NC=C4)C(C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


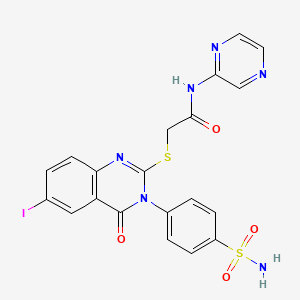
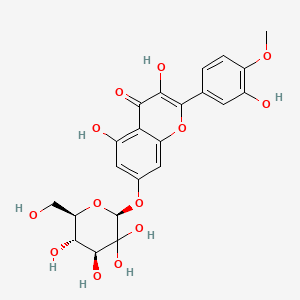

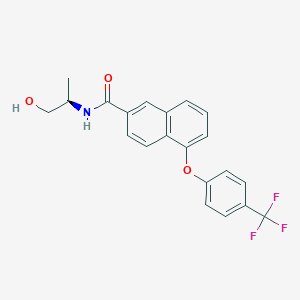
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)
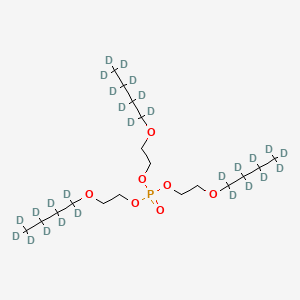
![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)
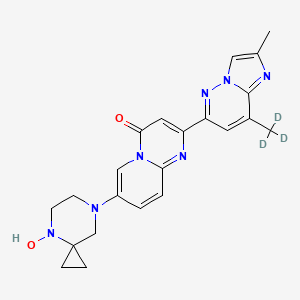



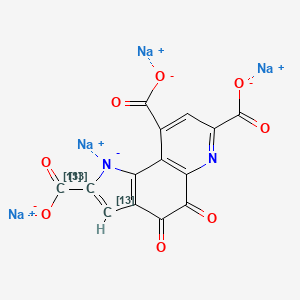
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)

